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Compound of Interest

Compound Name: 2-hydroxy-N,N-dimethylacetamide

Cat. No.: B178382

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy-N,N-dimethylacetamide, a derivative of the widely used solvent N,N-
dimethylacetamide, is a molecule of interest in various chemical and pharmaceutical contexts.
Understanding its structural and electronic properties through spectroscopic analysis is crucial
for its application in research and development. This technical guide provides a comprehensive
overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data for 2-hydroxy-N,N-dimethylacetamide. Due to the limited availability of public
experimental spectra, this guide presents predicted spectral data alongside detailed,
generalized experimental protocols for obtaining such spectra.

Predicted Spectral Data

Note: The following spectral data are predicted using computational algorithms and have not
been experimentally verified. They are intended to provide an approximation of the expected
spectral characteristics of 2-hydroxy-N,N-dimethylacetamide.

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
~4.2 Singlet 2H -CHz- (Methylene)
~3.5 (broad) Singlet 1H -OH (Hydroxyl)
~3.0 Singlet 3H -N(CHs)2 (Methyl)
~2.9 Singlet 3H -N(CHs)z (Methyl)

Solvent: CDCIs, Reference: TMS (0 ppm)

Table 2: Predicted **C NMR Spectral Data

Chemical Shift (ppm) Assighment
~172 C=0 (Carbonyl)
~60 -CHz- (Methylene)
~37 -N(CHs)2 (Methyl)
~36 -N(CHs3)z (Methyl)

Solvent: CDCIs, Reference: TMS (0 ppm)

Table 3: Predicted IR SpectralData

Wavenumber (cm~2) Intensity Assignment

~3400 (broad) Strong O-H stretch (alcohol)

~2930 Medium C-H stretch (aliphatic)

~1640 Strong C=0 stretch (amide)

~1400 Medium C-N stretch

~1050 Medium C-O stretch (primary alcohol)

Table 4: Mass Spectrometry Data

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Value

Molecular Formula C4aHoNO2
Molecular Weight 103.12 g/mol
Exact Mass 103.0633 g/mol
Major Fragments (Predicted EI) m/z 72, 58, 44, 31

Experimental Protocols

The following sections detail generalized protocols for acquiring NMR, IR, and Mass Spectra

for a small organic molecule like 2-hydroxy-N,N-dimethylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.

Sample Preparation:
Weigh approximately 5-20 mg of the solid 2-hydroxy-N,N-dimethylacetamide sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,
DMSO-de) in a clean, dry vial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0O ppm).

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the
liquid height is sufficient to be within the detector coil.

. IH NMR Acquisition:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimal resolution.
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Set the acquisition parameters, including the spectral width, number of scans (typically 8-16
for a concentrated sample), and relaxation delay.

Acquire the Free Induction Decay (FID) and apply Fourier transform to obtain the spectrum.
Phase the spectrum and perform baseline correction.

Integrate the signals to determine the relative number of protons.

. 3C NMR Acquisition:

The sample prepared for *H NMR can typically be used.
Tune the probe to the 3C frequency.

Set the acquisition parameters, noting that a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay may be necessary due to the low natural abundance of 3C and
longer relaxation times. Proton decoupling is typically used to simplify the spectrum to
singlets for each unique carbon.

Acquire and process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

1.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

Place a small amount of the solid or liquid 2-hydroxy-N,N-dimethylacetamide sample
directly onto the ATR crystal.

Apply pressure using the ATR's pressure arm to ensure good contact between the sample
and the crystal.

. Data Acquisition:
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Collect a background spectrum of the empty, clean ATR crystal. This will be automatically
subtracted from the sample spectrum.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm~1).
Multiple scans are usually co-added to improve the signal-to-noise ratio.

The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

1.

Sample Preparation and Introduction:

Prepare a dilute solution of 2-hydroxy-N,N-dimethylacetamide in a volatile solvent (e.g.,
methanol, acetonitrile).

The sample can be introduced into the mass spectrometer via direct infusion or through a
chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for
separation from any impurities.

. lonization (Electron lonization - El):

For GC-MS, the sample is vaporized and enters the ion source.
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

This causes the molecule to lose an electron, forming a molecular ion (M*:), and to fragment
in a characteristic pattern.

. Mass Analysis:

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

. Detection:

An electron multiplier or similar detector records the abundance of each ion.
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¢ The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques

described.
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Caption: General workflow for acquiring spectral data of a chemical compound.
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Caption: Step-by-step workflow for a typical NMR experiment.
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Caption: Logical flow of a mass spectrometry experiment.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-hydroxy-N,N-
dimethylacetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b178382#spectral-data-for-2-hydroxy-n-n-
dimethylacetamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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